molecular formula C24H27N3O6S B2440451 (2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid CAS No. 361366-50-9

(2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid

Cat. No.: B2440451
CAS No.: 361366-50-9
M. Wt: 485.56
InChI Key: CSFHSQMAKFKIJO-FPYGCLRLSA-N
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Description

(2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C24H27N3O6S and its molecular weight is 485.56. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-[4-[4-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]piperazin-1-yl]sulfonylphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S/c28-20(29)8-3-16-1-6-19(7-2-16)34(32,33)26-12-9-25(10-13-26)11-14-27-23(30)21-17-4-5-18(15-17)22(21)24(27)31/h1-8,17-18,21-22H,9-15H2,(H,28,29)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFHSQMAKFKIJO-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)S(=O)(=O)C5=CC=C(C=C5)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)S(=O)(=O)C5=CC=C(C=C5)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid (CAS 361366-50-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC24H27N3O6S
Molar Mass485.55 g/mol
Synonyms(E)-3-(4-(...))

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Notably, it has been investigated for its anti-inflammatory , antimicrobial , and anticancer properties.

Anti-inflammatory Activity

Studies have shown that compounds similar in structure to this compound demonstrate significant anti-inflammatory effects. For instance:

  • In a carrageenan-induced paw edema model in rats, compounds with similar functional groups exhibited up to 80% inhibition of edema at doses of 25 mg/kg .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. In vitro studies suggest moderate to strong activity against different Candida and Trichophyton species .

Anticancer Properties

The potential anticancer effects of this compound are being explored through various mechanisms:

  • Cell Cycle Arrest : Similar compounds have been noted to induce cell cycle arrest in cancer cell lines.
  • Apoptosis Induction : Research indicates that these compounds can trigger apoptotic pathways in malignant cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes .

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Study on Anti-inflammatory Effects :
    • Researchers evaluated the anti-inflammatory effects using the carrageenan model and found significant reductions in paw edema with structural analogs of the compound .
  • Antimicrobial Efficacy :
    • A comparative analysis revealed that derivatives of the compound exhibited better antimicrobial activity than standard treatments against various pathogens .

Scientific Research Applications

Pharmaceutical Applications

  • Anti-Cancer Activity
    • Research indicates that compounds with similar structural motifs exhibit anti-cancer properties. The isoindole framework is known for its ability to inhibit tumor growth by interfering with cell signaling pathways. Studies have shown that derivatives of piperazine can enhance the efficacy of anti-cancer agents by improving their solubility and bioavailability .
  • CNS Disorders
    • The piperazine component is often associated with neuropharmacological effects. Compounds similar to (2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid have been investigated for their potential in treating conditions such as anxiety and depression due to their modulatory effects on neurotransmitter systems .
  • Metabolic Disorders
    • The compound's structural characteristics suggest potential applications in treating metabolic syndromes. Similar compounds have been reported to inhibit enzymes involved in glucose metabolism and lipid regulation, making them candidates for managing type 2 diabetes and obesity .

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The methodologies employed often include:

  • Nucleophilic Substitution Reactions : To introduce functional groups that enhance biological activity.
  • Coupling Reactions : To link the isoindole moiety with the piperazine derivative effectively.

Case Studies

Several studies have documented the biological evaluation of similar compounds:

  • In Vitro Studies : Demonstrated that derivatives with similar structures showed significant inhibition of cancer cell lines in laboratory settings.
  • In Vivo Studies : Animal models treated with related compounds exhibited improvements in metabolic parameters indicative of reduced insulin resistance and lower blood glucose levels.

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